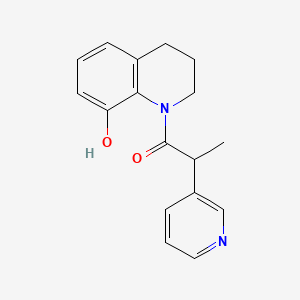![molecular formula C14H18FNO2 B7642224 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the inhibition of specific enzymes such as HDACs and CAs. HDACs are responsible for the deacetylation of histones, which can lead to the repression of gene expression. Inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. On the other hand, CAs are involved in the regulation of acid-base balance in the body, and inhibition of CAs by this compound can lead to the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibitory activity against specific enzymes such as HDACs and CAs. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Moreover, it can also modulate the immune system and reduce inflammation. Inhibition of CAs can lead to the reduction of intraocular pressure in glaucoma patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is its potent inhibitory activity against specific enzymes such as HDACs and CAs, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide. One of the potential applications of this compound is in the treatment of cancer, where it can be used as a potent HDAC inhibitor. Moreover, it can also be explored as a potential treatment for glaucoma, where it can be used as a CA inhibitor to reduce intraocular pressure. Furthermore, it can also be studied for its potential applications in the treatment of viral infections, where it has been shown to exhibit antiviral properties. Finally, further research can be conducted to optimize the synthesis method of this compound to improve its solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the reaction of 3-fluoro-5-methylbenzoic acid with 1-(2-hydroxyethyl)cyclobutylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression, and carbonic anhydrases (CAs), which play a crucial role in the regulation of acid-base balance in the body. Moreover, it has been found to possess anticancer, anti-inflammatory, and antiviral properties.
Propriétés
IUPAC Name |
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-7-11(9-12(15)8-10)13(18)16-14(5-6-17)3-2-4-14/h7-9,17H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSYQCXHOFDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NC2(CCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclopropyl-[5-(2-methyl-1,3-thiazol-4-yl)furan-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642154.png)
![3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-1-(6-methylpyridin-3-yl)methanamine](/img/structure/B7642177.png)
![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-4-methoxybutan-2-amine](/img/structure/B7642197.png)
![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642207.png)
![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![2-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-3-methylbenzamide](/img/structure/B7642249.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)
